4,4,5,5-Tetramethylimidazolidin-2-one
Description
4,4,5,5-Tetramethylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and four methyl groups at the 4,4,5,5 positions. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
3964-19-0 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4,4,5,5-tetramethylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-6(2)7(3,4)9-5(10)8-6/h1-4H3,(H2,8,9,10) |
InChI Key |
MHSQXIOUKMEMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)N1)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2,2,5,5-Tetramethylimidazolidin-4-one
- Structure and Synthesis :
This positional isomer of the target compound features methyl groups at the 2,2,5,5 positions. It is synthesized via a dimerization reaction of acetone using sodium cyanide and ammonium chloride, yielding a scalable route for imidazolidin-4-ones . - Key Differences: Substituent Position: The methyl groups at positions 2 and 5 (vs. 4 and 5 in the target compound) alter steric hindrance and reactivity.
- Applications : Primarily used as a precursor for more complex heterocycles, whereas 4,4,5,5-tetramethylimidazolidin-2-one derivatives are often employed in boronate-mediated cross-coupling reactions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Structure and Synthesis :
This compound combines a benzimidazolone core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. It is synthesized via Suzuki-Miyaura coupling precursors, as evidenced by its use in pharmaceutical intermediates . - Applications : Widely utilized in medicinal chemistry for constructing CRHR2 antagonists (e.g., in Raqualia Pharma’s patents) .
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)imidazolidine-1,3-diol
- Structure and Synthesis :
This derivative features a thiophene substituent and diol groups, synthesized via nucleophilic substitution or cyclization reactions . - Key Differences :
- Substituent Effects : The thiophene group introduces π-conjugation and sulfur-based reactivity, while the diol groups enhance solubility in polar solvents.
- Redox Properties : The diol-thiophene system may exhibit redox activity, unlike the parent imidazolidin-2-one.
- Applications: Potential use in materials science due to its conjugated system and metal-coordination capabilities .
Comparative Data Table
Research Findings and Trends
- Steric Effects : The 4,4,5,5-tetramethyl substitution in imidazolidin-2-one creates significant steric hindrance, limiting its reactivity in nucleophilic substitutions but enhancing stability in catalytic systems .
- Boronated Derivatives: Compounds like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzimidazol-2-one are critical in Suzuki couplings, underscoring the versatility of tetramethylimidazolidinone frameworks in medicinal chemistry .
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